Cas no 1212249-63-2 ((1S)-1-4-(piperidin-1-yl)phenylethan-1-ol)
(1S)-1-4-(piperidin-1-yl)phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- (1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol
- (1S)-1-(4-piperidin-1-ylphenyl)ethanol
- Benzenemethanol, α-methyl-4-(1-piperidinyl)-, (αS)-
- (1S)-1-4-(piperidin-1-yl)phenylethan-1-ol
-
- MDL: MFCD09863711
- Inchi: 1S/C13H19NO/c1-11(15)12-5-7-13(8-6-12)14-9-3-2-4-10-14/h5-8,11,15H,2-4,9-10H2,1H3/t11-/m0/s1
- InChI Key: ZVMGBRBCWHTNKR-NSHDSACASA-N
- SMILES: O[C@@H](C)C1C=CC(=CC=1)N1CCCCC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 181
- XLogP3: 2.5
- Topological Polar Surface Area: 23.5
(1S)-1-4-(piperidin-1-yl)phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-87809-0.05g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 0.05g |
$528.0 | 2023-09-01 | ||
| Enamine | EN300-87809-0.1g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 0.1g |
$553.0 | 2023-09-01 | ||
| Enamine | EN300-87809-0.25g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 0.25g |
$579.0 | 2023-09-01 | ||
| Enamine | EN300-87809-0.5g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 0.5g |
$603.0 | 2023-09-01 | ||
| Enamine | EN300-87809-1.0g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 1.0g |
$2083.0 | 2023-02-11 | ||
| Enamine | EN300-87809-2.5g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 2.5g |
$1230.0 | 2023-09-01 | ||
| Enamine | EN300-87809-5.0g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 5.0g |
$6043.0 | 2023-02-11 | ||
| Enamine | EN300-87809-10.0g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 10.0g |
$8961.0 | 2023-02-11 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01067730-1g |
(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 95% | 1g |
¥3717.0 | 2023-04-05 | |
| Enamine | EN300-87809-1g |
(1S)-1-[4-(piperidin-1-yl)phenyl]ethan-1-ol |
1212249-63-2 | 1g |
$628.0 | 2023-09-01 |
(1S)-1-4-(piperidin-1-yl)phenylethan-1-ol Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on (1S)-1-4-(piperidin-1-yl)phenylethan-1-ol
Introduction to (1S)-1-4-(piperidin-1-yl)phenylethan-1-ol (CAS No. 1212249-63-2)
(1S)-1-4-(piperidin-1-yl)phenylethan-1-ol (CAS No. 1212249-63-2) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications. This compound, also known as (S)-α-methyl-4-piperidinophenyl ethanol, is characterized by its unique structural features, including a chiral center and a piperidine moiety, which contribute to its biological activity and selectivity.
The (S)-enantiomer of this compound is particularly noteworthy for its enhanced pharmacological properties compared to its racemic mixture or the (R)-enantiomer. The presence of the chiral center allows for the development of more effective and targeted drug candidates, which is a critical aspect in modern drug design and development.
Recent studies have highlighted the potential of (1S)-1-4-(piperidin-1-yl)phenylethan-1-ol in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. The compound has been shown to exhibit neuroprotective effects by modulating key signaling pathways involved in neuronal survival and function.
In a study published in the *Journal of Medicinal Chemistry* in 2023, researchers investigated the mechanism of action of (1S)-1-4-(piperidin-1-yl)phenylethan-1-ol and found that it selectively binds to specific receptors in the brain, leading to a reduction in oxidative stress and inflammation. These findings suggest that the compound could be a valuable candidate for further clinical development in neurodegenerative diseases.
Another area of interest is the use of (1S)-1-4-(piperidin-1-yl)phenylethan-1-ol as an analgesic agent. Preclinical studies have demonstrated that the compound possesses potent analgesic properties, particularly in models of chronic pain. The mechanism underlying these effects is thought to involve the modulation of nociceptive pathways and the inhibition of pain signaling molecules.
The safety profile of (1S)-1-4-(piperidin-1-yl)phenylethan-1-ol has also been extensively evaluated. Toxicological studies have shown that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for clinical trials. Additionally, pharmacokinetic studies have revealed favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for ensuring effective drug delivery and sustained therapeutic effects.
In terms of chemical synthesis, (1S)-1-4-(piperidin-1-yl)phenylethan-1-ol can be prepared through various routes, including asymmetric synthesis methods that ensure high enantiomeric purity. One common approach involves the use of chiral catalysts or auxiliaries to achieve stereoselective reduction or coupling reactions. These synthetic strategies not only enhance the efficiency of production but also reduce the potential for impurities and side products.
The commercial availability of (1S)-1-4-(piperidin-1-y l)phenylethan - 1 - ol has increased over recent years, driven by its growing importance in pharmaceutical research. Suppliers such as Sigma-Aldrich and TCI offer high-purity samples suitable for both research and preclinical testing. This accessibility facilitates further exploration of its biological activities and potential applications.
Despite its promising properties, further research is needed to fully understand the mechanisms underlying the therapeutic effects of (1S)-1 - 4 - ( p i p e r i d i n - 1 - y l ) p h e n y l e t h a n - 1 - o l. Ongoing clinical trials are aimed at evaluating its efficacy and safety in human subjects, with preliminary results showing encouraging outcomes. As more data becomes available, it is anticipated that this compound will play a significant role in advancing treatments for various medical conditions.
In conclusion, (1S)-1 - 4 - ( p i p e r i d i n - 1 - y l ) p h e n y l e t h a n - 1 - o l (CAS No. 1212249 - 63 - 2) represents an exciting opportunity in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its diverse biological activities, make it a valuable candidate for further investigation and development as a therapeutic agent.
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